![molecular formula C7H5BF4O2 B13459685 [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a boronic acid moiety. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and probes for biological imaging .
Medicine: In medicine, this compound is used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism of action of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the development of enzyme inhibitors . The difluoromethyl and difluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
- [4-(Difluoromethyl)phenyl]boronic acid
- [2,5-Difluorophenyl]boronic acid
- [4-(Trifluoromethyl)phenyl]boronic acid
Comparison: Compared to similar compounds, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions . Additionally, the compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the development of enzyme inhibitors and other biologically active molecules .
Propriétés
Formule moléculaire |
C7H5BF4O2 |
|---|---|
Poids moléculaire |
207.92 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-2,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7,13-14H |
Clé InChI |
MBTXRNFULZLZFK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)C(F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


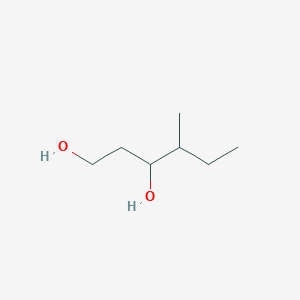
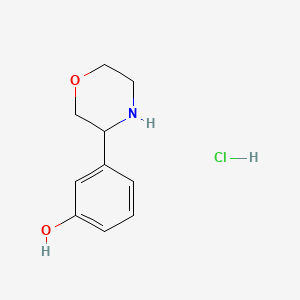
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
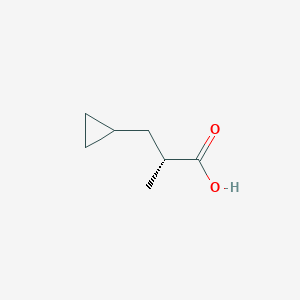
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
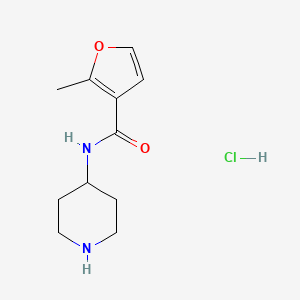
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)

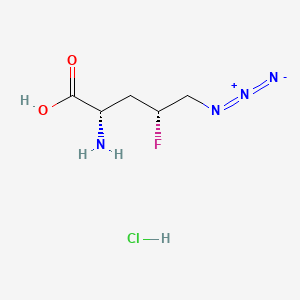
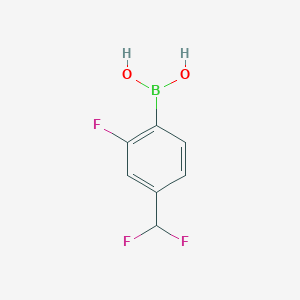
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
